molecular formula C16H15NO3 B3072017 2-benzoyl-N-methoxy-N-methylbenzamide CAS No. 1016340-56-9

2-benzoyl-N-methoxy-N-methylbenzamide

Cat. No.: B3072017
CAS No.: 1016340-56-9
M. Wt: 269.29 g/mol
InChI Key: JXTNXECOBVVBPJ-UHFFFAOYSA-N
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Description

2-Benzoyl-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C16H15NO3 It is a derivative of benzamide, characterized by the presence of a benzoyl group and a methoxy-methyl substitution on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-methoxy-N-methylbenzamide typically involves the following steps:

  • Formation of N-methoxy-N-methylbenzamide: : This intermediate can be prepared by reacting benzoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Benzoylation: : The N-methoxy-N-methylbenzamide is then subjected to benzoylation using benzoyl chloride in the presence of a base. This step introduces the benzoyl group to the nitrogen atom, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

  • Substitution: : The methoxy and benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base, nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides or benzoyl derivatives.

Scientific Research Applications

2-Benzoyl-N-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylbenzamide: A precursor in the synthesis of 2-benzoyl-N-methoxy-N-methylbenzamide, with similar structural features but lacking the benzoyl group.

    2-benzoyl-N-methylbenzamide: Similar to this compound but without the methoxy group.

    N-benzoyl-N-methylbenzamide: Another related compound with a different substitution pattern on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both benzoyl and methoxy-methyl groups on the nitrogen atom. This dual substitution imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.

Biological Activity

2-Benzoyl-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C16H15NO3. It belongs to the benzamide class of compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzoyl group attached to a nitrogen atom that is also bonded to both a methoxy and a methyl group. This unique configuration enhances its biological activity and potential applications in medicinal chemistry.

Property Details
Molecular FormulaC16H15NO3
Molecular Weight273.30 g/mol
Structural FeaturesBenzoyl group, methoxy group, methyl group

Benzamides, including this compound, interact with various biological targets such as enzymes and receptors. The compound exhibits several modes of action:

  • Enzyme Inhibition : It may inhibit or activate specific enzymes, thereby influencing metabolic pathways.
  • Signal Transduction : The compound could affect cellular processes related to signal transduction and gene expression.

The specific biochemical pathways influenced by this compound are still under investigation, but preliminary studies suggest its potential in modulating cellular functions through enzyme interactions.

Antimicrobial Properties

Research indicates that compounds in the benzamide class often exhibit antimicrobial properties. Preliminary studies have suggested that this compound may possess activity against various microbial strains, although specific data on its efficacy is limited .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, related compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in tumor growth .

Case Studies

  • Synthesis and Evaluation : A study focused on the synthesis of benzamide derivatives, including this compound, evaluated their biological activity against Toxoplasma gondii and Plasmodium falciparum. The results indicated moderate activity against these protozoan parasites, highlighting the potential for further development as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Another research effort examined the SAR of related benzamide compounds. It was found that modifications to the benzamide structure significantly influenced biological activity, suggesting that similar approaches could optimize the efficacy of this compound against specific targets .

Properties

IUPAC Name

2-benzoyl-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(20-2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTNXECOBVVBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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